molecular formula C23H22BrN5O2 B2489155 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide CAS No. 1326861-34-0

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide

Cat. No. B2489155
CAS RN: 1326861-34-0
M. Wt: 480.366
InChI Key: MRERSEZTQLSYCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrazolo[1,5-d][1,2,4]triazines involves multi-step reactions starting from pyrazolecarboxylic acid hydrazides and carbonyl compounds. These processes often employ cyclization reactions to construct the pyrazolo[1,5-d][1,2,4]triazine core, a key step in forming compounds with significant complexity and potential bioactivity (Tihanyi et al., 1989).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-d][1,2,4]triazines and related compounds is often characterized by spectroscopic methods such as NMR and IR, providing detailed insights into their complex frameworks. The exact structure of our compound of interest would likely be elucidated through similar advanced spectroscopic techniques, ensuring a precise understanding of its molecular geometry and electronic configuration.

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[1,5-d][1,2,4]triazines can be diverse, including azo-coupling and reactions with cyanothioacetamide, leading to various derivatives with potential pharmacological activities. These reactions highlight the compound's reactive nature and the ability to form structurally diverse derivatives with potential utility in various domains (Ledenyova et al., 2014).

Scientific Research Applications

Synthesis and Anticancer Properties

Compounds incorporating the antipyrine moiety, including structures similar to the one , have been synthesized and examined for biological activities. Notably, derivatives of [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine were prepared, and some exhibited notable anticancer and antimicrobial activities. This highlights the compound's potential in therapeutic applications (Riyadh, Kheder, & Asiry, 2013).

Synthesis and Antimicrobial Activity

Further research into the synthesis of new heterocycles incorporating antipyrine moiety, using key intermediates like 2-Cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide, led to a variety of novel compounds. These compounds, when tested, demonstrated antimicrobial properties, underscoring their relevance in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis of Polyheterocyclic Systems

A precursor such as 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used to construct new polyheterocyclic systems, hinting at the structural versatility and potential of such compounds. The synthesis led to various derivatives, and their antibacterial properties were evaluated, indicating the scope of these compounds in developing antibacterial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Reactivity Studies

Studies on the reactivity of related compounds, such as those containing the pyrazolo[5,1-c][1,2,4]triazine structure, were conducted to understand better their chemical properties and potential applications in synthesis and drug development (Mironovich, Kostina, & Podol’nikova, 2013).

properties

IUPAC Name

2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN5O2/c1-2-3-4-16-5-11-19(12-6-16)26-22(30)14-28-23(31)21-13-20(27-29(21)15-25-28)17-7-9-18(24)10-8-17/h5-12,15,20-21,27H,2-4,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOXQWMGMOLLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide

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